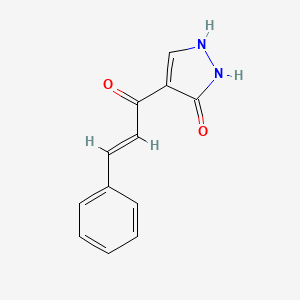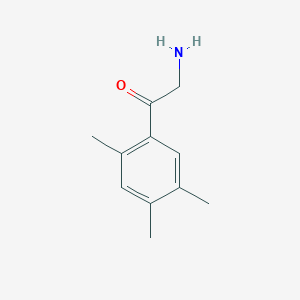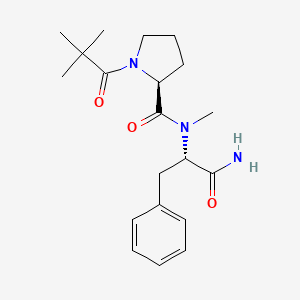
(S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a pivaloyl group, and an amino acid derivative. Its unique configuration and functional groups make it a subject of interest in synthetic chemistry, pharmacology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The process often begins with the preparation of the pyrrolidine ring, followed by the introduction of the pivaloyl group and the amino acid derivative. Key steps in the synthesis include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pivaloyl Group: This step typically involves acylation reactions using pivaloyl chloride or similar reagents.
Attachment of the Amino Acid Derivative: This step often involves peptide coupling reactions using reagents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated synthesizers can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
(S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
(S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of (S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, such as:
Enzyme Inhibition: By binding to the active site of enzymes, the compound can inhibit their catalytic activity.
Receptor Binding: The compound can interact with cellular receptors, influencing signal transduction pathways.
Protein-Protein Interactions: It can disrupt or stabilize protein-protein interactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
(S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide: shares similarities with other amino acid derivatives and pivaloyl-containing compounds. Some similar compounds include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C20H29N3O3 |
|---|---|
分子量 |
359.5 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-(2,2-dimethylpropanoyl)-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H29N3O3/c1-20(2,3)19(26)23-12-8-11-15(23)18(25)22(4)16(17(21)24)13-14-9-6-5-7-10-14/h5-7,9-10,15-16H,8,11-13H2,1-4H3,(H2,21,24)/t15-,16-/m0/s1 |
InChIキー |
RSCSBAXOHYLPFF-HOTGVXAUSA-N |
異性体SMILES |
CC(C)(C)C(=O)N1CCC[C@H]1C(=O)N(C)[C@@H](CC2=CC=CC=C2)C(=O)N |
正規SMILES |
CC(C)(C)C(=O)N1CCCC1C(=O)N(C)C(CC2=CC=CC=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]-](/img/structure/B12904523.png)
![Furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]-](/img/structure/B12904524.png)
![4-Amino-N-[1-(2-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B12904542.png)



![3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12904558.png)

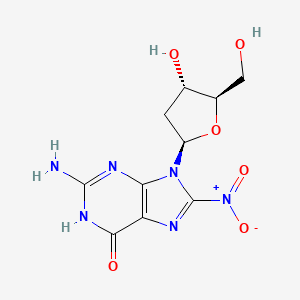
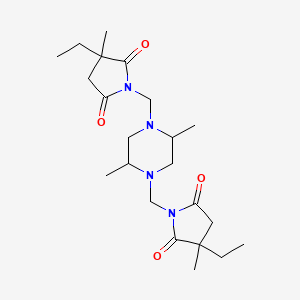
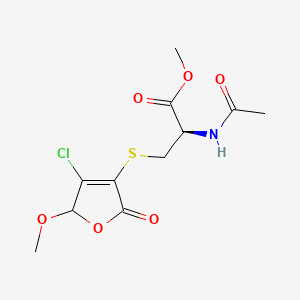
![7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile](/img/structure/B12904611.png)
